
CID 78064302
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78064302 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of CID 78064302 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared through a series of chemical reactions, often involving the use of catalysts and solvents to facilitate the process.
Intermediate Formation: The initial reactants undergo further reactions to form intermediate compounds. These reactions may include condensation, cyclization, or other types of chemical transformations.
Final Product Synthesis: The intermediates are then subjected to additional reactions to yield the final product, this compound. This step often requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
CID 78064302 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives with altered chemical properties.
Substitution: this compound can participate in substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions involve the addition of atoms or groups to the molecule, often resulting in the formation of new bonds and functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 78064302 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used to investigate the mechanisms of action of various biological molecules and to develop new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a tool to study disease mechanisms and drug interactions.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its properties make it suitable for use in manufacturing processes and product development.
Mecanismo De Acción
The mechanism of action of CID 78064302 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
Al2Cr3 |
|---|---|
Peso molecular |
209.95 g/mol |
InChI |
InChI=1S/2Al.3Cr |
Clave InChI |
STSJIMXHXAWGOP-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Cr].[Cr].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
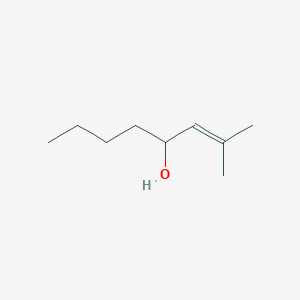
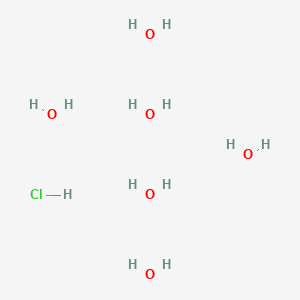
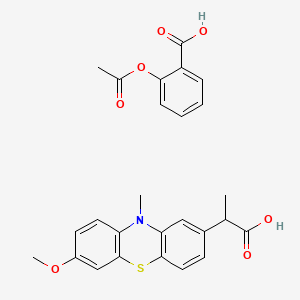
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)

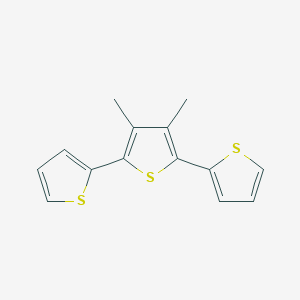

![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
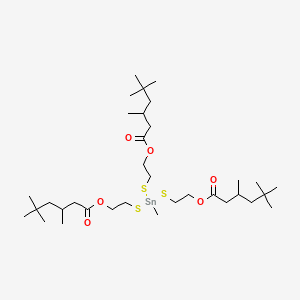
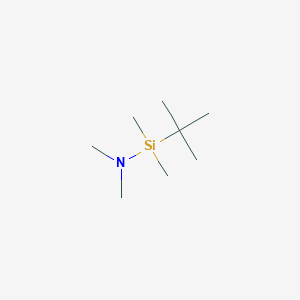

![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)

